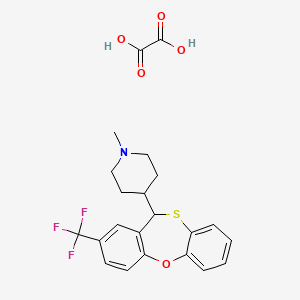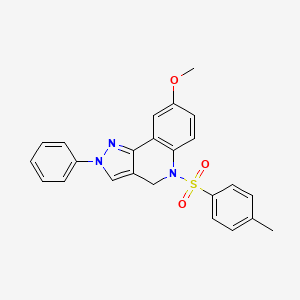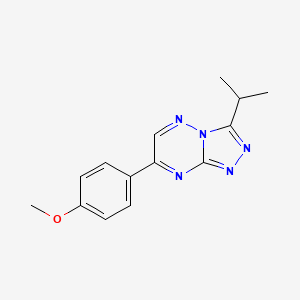
Befunolol hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Befunolol hydrochloride, ®- is a beta-adrenergic antagonist, commonly known as a beta-blocker. It was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. This compound is primarily used in the management of open-angle glaucoma due to its ability to reduce intraocular pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The resulting benzofuran derivative reacts with epichlorohydrin and isopropylamine to add the side chain, producing Befunolol .
Industrial Production Methods
Industrial production of Befunolol hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups to the molecule .
Aplicaciones Científicas De Investigación
Befunolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-adrenergic antagonists.
Biology: Research on its effects on beta-adrenergic receptors helps in understanding cellular signaling pathways.
Medicine: Its primary application is in ophthalmology for the treatment of glaucoma. It is also being investigated for other potential therapeutic uses.
Industry: Befunolol hydrochloride is used in the formulation of eye drops and other pharmaceutical preparations
Mecanismo De Acción
Befunolol hydrochloride functions by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. These receptors are part of the sympathetic nervous system and are activated by catecholamines such as adrenaline and noradrenaline. By inhibiting these receptors, Befunolol hydrochloride reduces the physiological responses typically induced by these neurotransmitters, such as the production of aqueous humor in the eye, thereby lowering intraocular pressure .
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: Another beta-blocker used for various cardiovascular conditions.
Timolol: A beta-blocker also used in the treatment of glaucoma.
Betaxolol: A selective beta-1 blocker used for hypertension and glaucoma.
Uniqueness
Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them. This property can result in fewer side effects compared to other beta-blockers that lack this activity .
Propiedades
Número CAS |
66685-79-8 |
|---|---|
Fórmula molecular |
C16H22ClNO4 |
Peso molecular |
327.80 g/mol |
Nombre IUPAC |
1-[7-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m1./s1 |
Clave InChI |
TVVTWOGRPVJKDJ-BTQNPOSSSA-N |
SMILES isomérico |
CC(C)NC[C@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
SMILES canónico |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


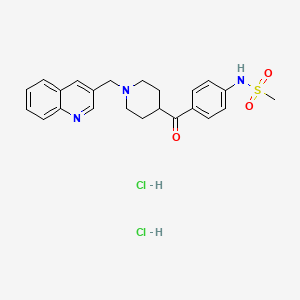
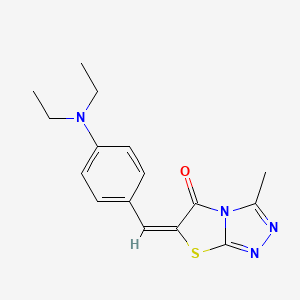
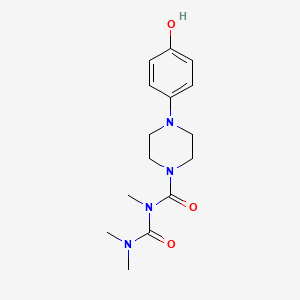
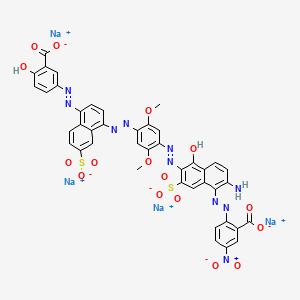

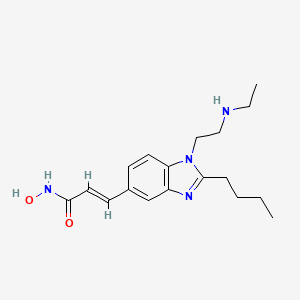

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12760877.png)
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
